molecular formula C13H26N2O2 B2603749 tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate CAS No. 1823794-69-9

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate

Cat. No.: B2603749
CAS No.: 1823794-69-9
M. Wt: 242.363
InChI Key: KFWLROPMPGMJNO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate” is likely a complex organic compound. The “tert-Butyl” part suggests the presence of a tertiary butyl group, which is a carbon atom connected to three other carbon atoms. The “3-(aminomethyl)-3-methylazepane-1-carboxylate” part suggests a seven-membered ring (azepane) with an aminomethyl group and a methyl group at the 3rd carbon and a carboxylate group at the 1st carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the aminomethyl and methyl groups, and the attachment of the tert-butyl carboxylate group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered ring and various functional groups. The exact structure would depend on the specific arrangement of these groups around the ring .


Chemical Reactions Analysis

This compound, like many organic compounds, would likely undergo a variety of chemical reactions. The presence of the aminomethyl and carboxylate groups could make it a participant in acid-base reactions. The azepane ring might also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make it somewhat soluble in water, while the nonpolar tert-butyl group could make it soluble in nonpolar solvents .

Scientific Research Applications

Practical Synthesis for Rho–Kinase Inhibitors

A practical synthesis method of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, serves as a key intermediate for the Rho–kinase inhibitor K-115. This synthesis provides a scalable method for producing the compound, highlighting its importance in therapeutic applications, particularly for cardiovascular diseases (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Advancements in Cyclic Amino Acid Esters

Research on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has contributed to the understanding of cyclic amino acid esters. These compounds are significant for developing new pharmaceuticals, offering insights into their structural and chemical properties (Moriguchi et al., 2014).

Chiral Supercritical Fluid Chromatography

The isolation of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate via chiral supercritical fluid chromatography demonstrates the compound's utility in enantiomeric purification processes. This method underscores the importance of obtaining enantiomerically pure compounds for drug development and other applications (Carry, Brohan, Perron, & Bardouillet, 2013).

Diels‐Alder Reactions

Another study focuses on the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its role in synthetic organic chemistry. This research highlights the compound's utility in constructing complex molecular architectures, essential for developing new materials and drugs (Padwa, Brodney, & Lynch, 2003).

Ecofriendly Ester Sources

The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources, where tert-butyl carbazate is used, demonstrates an efficient approach to synthesizing key compounds in pharmaceuticals. This process emphasizes green chemistry principles in medicinal chemistry research (Xie et al., 2019).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to the compound of interest, have been identified as versatile intermediates for the asymmetric synthesis of amines. This methodology is crucial for producing enantiomerically pure amines, pivotal in drug synthesis and development (Ellman, Owens, & Tang, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target. Without more information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-5-7-13(4,9-14)10-15/h5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWLROPMPGMJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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